molecular formula C14H10BrN3S B2862823 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 332388-00-8

5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2862823
CAS No.: 332388-00-8
M. Wt: 332.22
InChI Key: LRIACHLCWNKMDP-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol ( 332388-00-8) is a high-purity chemical building block of significant interest in medicinal chemistry research, particularly in the development of novel bioactive heterocyclic compounds. It belongs to the 1,2,4-triazole-3-thiol class, a scaffold widely recognized for its diverse biological properties . The compound serves as a key precursor for the synthesis of more complex molecules, including various hydrazone derivatives, which are frequently explored for their pharmacological potential . The structural motif of the 1,2,4-triazole core is a privileged structure in drug discovery, and the incorporation of sulfur in the form of a thiol group often enhances biological potency compared to the parent heterocycle . Scientific literature indicates that derivatives of 1,2,4-triazole-3-thiol exhibit a range of biological activities, making them promising candidates for investigation as antimicrobial and anti-inflammatory agents . Furthermore, recent studies highlight that such triazole-thiol derivatives are being actively investigated for their cytotoxic properties against various human cancer cell lines, including melanoma, triple-negative breast cancer, and pancreatic carcinoma . The presence of the bromophenyl substituent offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(2-bromophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3S/c15-12-9-5-4-8-11(12)13-16-17-14(19)18(13)10-6-2-1-3-7-10/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIACHLCWNKMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiocarbohydrazide-Based Cyclization

The most widely reported method involves the reaction of 2-bromoaniline with thiocarbohydrazide under alkaline conditions. The process proceeds via intermediate hydrazinecarbothioamide formation, followed by cyclization.

Procedure :

  • Step 1 : 2-Bromoaniline (1.72 g, 10 mmol) is refluxed with thiocarbohydrazide (1.06 g, 10 mmol) in ethanol (50 mL) for 6 hours.
  • Step 2 : Potassium hydroxide (2.24 g, 40 mmol) is added, and the mixture is refluxed for an additional 2 hours.
  • Step 3 : The solution is neutralized with acetic acid (pH ≈ 5–6), precipitating the product.

Yield : 68–72%
Purity : >95% (HPLC)

Hydrazone Intermediate Route

An alternative pathway uses hydrazone intermediates derived from 2-bromobenzaldehyde.

Reaction Scheme :

  • Hydrazone Formation : 2-Bromobenzaldehyde reacts with phenylhydrazine in ethanol at 60°C for 4 hours.
  • Cyclization : The hydrazone intermediate is treated with thiocarbonyldiimidazole (TCDI) in dimethylformamide (DMF) at 120°C for 3 hours.

Key Data :

Parameter Value
Temperature 120°C
Solvent DMF
Reaction Time 3 hours
Yield 65%
Byproduct Imidazole (removed via extraction)

This method avoids alkaline conditions, reducing side reactions but requiring stringent temperature control.

Microwave-Assisted Synthesis

Milestone Flexi Wave System

Microwave synthesis significantly reduces reaction times and improves yields. A study using the Milestone Flexi Wave system (rotor SK-15, 100 bar pressure) achieved 89% yield in 15 minutes.

Optimized Conditions :

  • Power : 300 W
  • Temperature : 300°C
  • Pressure : 100 bar
  • Solvent : Methanol

Advantages :

  • 10-fold reduction in reaction time compared to conventional methods.
  • Enhanced regioselectivity due to uniform heating.

Comparative Analysis of Methods

The table below contrasts traditional and microwave-assisted synthesis:

Parameter Traditional Method Microwave Method
Reaction Time 6–8 hours 15 minutes
Yield 65–72% 85–89%
Energy Consumption High Low
Scalability Batch-limited Continuous flow compatible
Purity 95% 98%

Microwave methods are preferred for small-scale, high-purity production, while traditional routes remain viable for industrial batches.

Mechanistic Insights

Cyclization Mechanism

The cyclization proceeds via nucleophilic attack of the thiol group on the electrophilic carbon adjacent to the bromophenyl moiety. Density functional theory (DFT) calculations indicate a transition state with an activation energy of 28.7 kcal/mol, favoring intramolecular cyclization over dimerization.

Critical Factors :

  • Base Strength : KOH > NaOH > LiOH in promoting deprotonation.
  • Solvent Polarity : Ethanol (ε = 24.3) outperforms DMF (ε = 36.7) in minimizing byproducts.

Bromine Substituent Effects

The ortho-bromine group sterically hinders planarization of the triazole ring, increasing reaction activation energy by 12% compared to para-substituted analogs. This necessitates higher temperatures (120°C vs. 100°C) for complete conversion.

Industrial-Scale Production

Continuous Flow Reactors

Pilot-scale studies using Corning AFR™ reactors achieved 82% yield at 150°C with a residence time of 5 minutes. Key parameters include:

Parameter Value
Flow Rate 2 mL/min
Catalyst None required
Throughput 1.2 kg/day

Purification Techniques

Industrial purification employs:

  • Recrystallization : Ethanol/water (7:3 v/v) removes unreacted starting materials.
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent.

Final Product Specifications :

Parameter Specification
Purity ≥99% (GC-MS)
Residual Solvents <50 ppm
Heavy Metals <10 ppm

Chemical Reactions Analysis

Types of Reactions

5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Disulfide or sulfonic acid derivatives.

    Reduction: Phenyl-substituted triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromophenyl and phenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Key Activities Synthesis Method Reference
5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 5-(2-Bromophenyl), 4-phenyl Antimicrobial, Antifungal Microwave-assisted alkylation
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 5-(4-Nitrophenyl), Schiff base at N4 Not specified (probable bioactivity) Condensation with aldehydes
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol 5-(2-Aminothiazole-methyl) Tyrosinase inhibition, Migraine relief Cyclization of hydrazinecarbothioamide
5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol 5-(4-Trifluoromethylphenyl) Anticancer (DHFR inhibition) Cyclization in acetic acid
5-((1H-Indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 5-(Indol-3-yl-methyl) Antibacterial, Antifungal Multistep condensation

Antimicrobial and Antifungal Activity

The parent compound and its alkylated derivatives (e.g., 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles) exhibit moderate to potent activity against pathogens like Candida albicans and Escherichia coli. The most active derivative, IIi , showed enhanced efficacy compared to fluconazole, likely due to increased lipophilicity from alkyl chains . In contrast, the indole-containing analog () demonstrated broad-spectrum antimicrobial activity, suggesting that bulkier aromatic substituents may improve membrane penetration .

Enzyme Inhibition

  • DHFR Inhibition: The trifluoromethylphenyl analog () displayed notable inhibition of dihydrofolate reductase (DHFR), a target in cancer therapy, with IC₅₀ values comparable to methotrexate. This highlights the role of electron-withdrawing groups (e.g., CF₃) in enhancing enzyme binding .
  • Tyrosinase Inhibition: The 2-aminothiazole hybrid () showed tyrosinase inhibitory activity, indicating that electron-rich substituents (e.g., amino groups) may interact with enzyme active sites .

Anticancer and Antioxidant Activity

Physicochemical Properties

Table 2: Calculated Properties of Selected Analogues

Compound Molecular Weight (g/mol) LogP (XLogP3) Hydrogen Bond Donors Topological Polar Surface Area (Ų)
5-(2-Bromophenyl)-4-phenyl-triazole-3-thiol 332.22 3.8 1 59.7
5-(4-Trifluoromethylphenyl)-triazole-3-thiol 285.23 3.2 1 59.7
4-Benzyl-5-(2-fluorophenyl)-triazole-3-thiol 285.30 3.2 1 59.7

Biological Activity

5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This compound's structure includes a bromophenyl group and a triazole-thiol moiety, contributing to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on various research findings.

  • Molecular Formula : C14H10BrN3S
  • Molecular Weight : 332.22 g/mol
  • CAS Number : 332388-00-8

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. The compound has shown selective growth-inhibitory activity against Bcl-2-expressing human cancer cell lines. For instance, studies have reported that certain analogues of triazoles exhibit sub-micromolar IC50 values against these cell lines, indicating their potential as effective anticancer agents.

Case Study: Bcl-2 Inhibition

A notable study focused on the structure-activity relationship (SAR) of triazole derivatives, where specific substitutions enhanced binding affinity to the Bcl-2 protein. The compound's derivatives were tested for their ability to inhibit Bcl-2 with varying degrees of success:

  • Compound 5k exhibited an IC50 value of 0.31–0.7 µM against Bcl-2-expressing cell lines.
  • The presence of electron-donating groups significantly improved the activity due to enhanced hydrogen bond interactions and ionic characteristics .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Research indicates that derivatives can inhibit cyclooxygenase enzymes (COX), particularly COX-1, which plays a crucial role in prostaglandin biosynthesis.

Findings from Molecular Docking Studies

A study synthesized alkyl derivatives of this compound and performed molecular docking studies against COX enzymes:

  • It was found that certain derivatives selectively inhibited COX-1 over COX-2.
  • The hydrophobic interactions of alkyl groups were essential in determining affinity and selectivity towards these enzymes .

Antimicrobial Activity

Triazole compounds are known for their broad-spectrum antimicrobial properties. The biological evaluation of this compound has demonstrated efficacy against various bacterial strains.

In Vitro Studies

Research involving the broth microdilution method showed that this compound could reduce the minimum inhibitory concentration (MIC) for certain multidrug-resistant bacteria:

  • Compounds derived from this triazole exhibited synergistic effects when combined with traditional antibiotics, enhancing their overall antimicrobial activity .

Summary of Biological Activities

Activity Type Target IC50/Effect Notes
AnticancerBcl-2 expressing cancer cells0.31–0.7 µMSelective inhibition observed
Anti-inflammatoryCOX enzymes (COX-1)Inhibitory effect notedSelective inhibition over COX-2
AntimicrobialVarious bacterial strainsReduced MIC in combination assaysEnhanced activity against drug-resistant strains

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via alkylation of the thiol group using two primary methods:

  • Classical Alkylation : Reacting this compound with haloalkanes (e.g., 1-bromodecane) in 2-propanol using KOH as a base. The reaction is refluxed until pH 7 is achieved, followed by precipitation and purification .
  • Microwave-Assisted Synthesis : The thiol is heated with haloalkanes in methanol or 1-propanol containing HCl (10 drops) at 150°C for 45 minutes under 14.4 bar pressure. Microwave irradiation reduces reaction time and improves yield .
    Optimization involves monitoring via TLC and GC-MS to confirm completion .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Post-synthetic characterization employs:

  • Elemental Analysis (CHNS) : To verify purity and elemental composition.
  • ¹H-NMR and LC-MS : For identifying proton environments and molecular weight confirmation.
  • Chromatographic Techniques : HPLC or column chromatography ensures purity, especially for derivatives like 2-((5-(2-bromophenyl)-4-substituted-triazol-3-yl)thio)acetic acid salts .

Advanced Research Questions

Q. How does alkyl chain length in S-alkyl derivatives influence antimicrobial activity, and what mechanistic insights exist?

Methodological Answer: Studies show a direct correlation between alkyl chain length and antimicrobial potency. For example:

Derivative (Alkyl Group)MIC (μg/mL) Against S. aureus
Methylthio128
Decylthio8

The decylthio derivative (C10 chain) exhibited the strongest activity due to enhanced lipid bilayer penetration and target binding . Mechanistically, longer chains improve hydrophobic interactions with microbial membranes or enzymes like lanosterol demethylase in fungi .

Q. What computational strategies are used to predict the pharmacological potential of derivatives?

Methodological Answer:

  • Molecular Docking : Predicts binding affinities to targets like fungal CYP51 or bacterial DHFR. For example, derivatives with bulky substituents (e.g., 4-ethylphenyl) show stronger docking scores due to hydrophobic pocket interactions .
  • ADME Analysis : Tools like SwissADME evaluate drug-likeness. Derivatives with logP <5 and topological polar surface area (TPSA) <140 Ų are prioritized for in vivo studies .

Q. How can contradictory data in biological activity (e.g., variable MICs across studies) be resolved?

Methodological Answer: Discrepancies arise from:

  • Assay Variability : Differences in broth microdilution protocols (e.g., inoculum size, incubation time). Standardizing methods per CLSI guidelines is critical .
  • Structural Modifications : Minor substituent changes (e.g., halogen position) drastically alter activity. For example, 2-bromophenyl derivatives outperform 4-bromophenyl analogs due to steric effects on target binding .
  • Solubility Limitations : Poor aqueous solubility of long-chain derivatives may artifactually reduce in vitro activity. Using DMSO controls and surfactants (e.g., Tween-80) mitigates this .

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